N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide
Description
Chemical Structure: The compound features a 2-amino-1,3-thiazole core linked via an ethyl group to a trifluoroacetamide moiety. Its molecular formula is C₇H₇F₃N₃OS, with a molecular weight of 256.21 g/mol. The thiazole ring contributes to π-π interactions in biological systems, while the amino group may facilitate hydrogen bonding.
Properties
Molecular Formula |
C7H8F3N3OS |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H8F3N3OS/c8-7(9,10)5(14)12-2-1-4-3-15-6(11)13-4/h3H,1-2H2,(H2,11,13)(H,12,14) |
InChI Key |
HEGSHYJNXFCTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide typically involves the reaction of 2-amino-1,3-thiazole with ethyl 2,2,2-trifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analysis (Table)
Biological Activity
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole moiety and a trifluoroacetamide group, which are critical for its biological activity. The thiazole ring is known for its role in various pharmacological activities, including antimicrobial and antiviral effects. The trifluoroacetamide group enhances lipophilicity and metabolic stability.
Research indicates that this compound primarily acts by inhibiting viral proteases. For instance, it has been shown to target the main protease of SARS-CoV-2, which is essential for viral replication. The mechanism involves the formation of a covalent bond with the active site of the protease, effectively blocking its activity and preventing viral replication .
Antiviral Activity
Recent studies have demonstrated that this compound exhibits potent antiviral activity against SARS-CoV-2. In vitro assays showed an effective concentration (EC50) of approximately 85.3 nM against Vero E6 cells infected with the virus . This level of potency suggests that it could be a candidate for further development as an antiviral therapeutic.
Pharmacokinetics
The pharmacokinetic profile of this compound is favorable for oral administration. In animal models, it showed good absorption with bioavailability rates around 33% in rats . This suggests that the compound could be effectively delivered in a clinical setting.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other compounds with similar structures or functions:
| Compound Name | Target | EC50 (nM) | Bioavailability (%) | Mechanism |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Main Protease | 85.3 | 33 | Covalent inhibition |
| PF-07321332 (similar structure) | SARS-CoV-2 Main Protease | 27.7 | 10 | Covalent inhibition |
| Other Thiazole Derivatives | Various Viruses | Varies | Varies | Various |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound can inhibit viral replication in cell cultures effectively. In one study involving A549 cells expressing ACE2 receptors (a model for SARS-CoV infection), the compound demonstrated significant antiviral effects with no observed cytotoxicity at concentrations up to 3 µM .
- Animal Studies : In preclinical trials with rats and monkeys, the compound exhibited favorable pharmacokinetics and maintained effective plasma concentrations over time . This supports its potential use in therapeutic applications.
- Comparative Analysis : Compared to other antiviral agents targeting similar pathways (like PF-07321332), this compound shows competitive efficacy while offering distinct advantages in metabolic stability due to its structural characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
